molecular formula C7H12N4O B2670535 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one CAS No. 459182-44-6

2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one

Cat. No.: B2670535
CAS No.: 459182-44-6
M. Wt: 168.2
InChI Key: PZDMORWTEHGVJY-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one ( 459182-44-6) is a pyrimidine derivative of high interest in advanced chemical and biochemical research. With the molecular formula C 7 H 12 N 4 O and a molecular weight of 168.20 g/mol, this compound serves as a versatile chelating ligand in coordination chemistry. Its molecular structure features multiple nitrogen and oxygen donor atoms, enabling the formation of stable complexes with various metal ions, such as Copper (Cu(II)) . Similar pyrimidine ligands have been employed in the synthesis of novel coordination complexes, whose structures and properties can be elucidated through techniques like Hirshfeld surface analysis and HOMO-LUMO calculations . In scientific applications, this compound acts as a key building block for the synthesis of more complex molecules. Researchers value it for its potential in developing compounds for studies in areas including catalysis and materials science. The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylamino)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-4-6(12)11-7(10-5)9-3-2-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDMORWTEHGVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at the 2-position, influencing electronic properties, solubility, and bioactivity:

Compound Name Substituent Biological Activity Key Features References
2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one 2-Aminoethylamino Not reported Primary amine, high H-bonding potential
2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one Benzo[d]thiazol-2-ylamino Weak anti-fungal (Candida albicans) Aromatic group, π-π interactions
2-(Diethylamino)-6-methylpyrimidin-4(1H)-one Diethylamino Component of terazosin hydrochloride (α-blocker) Lipophilic, pharmaceutical application
2-Hydrazino-6-methylpyrimidin-4-one Hydrazino Synthetic intermediate Reactive, used in azide synthesis
2-(1H-Benzimidazol-2-ylamino)-6-methylpyrimidin-4-ol Benzimidazol-2-ylamino Not reported Planar aromatic system

Key Observations :

  • Aminoethyl Group: The primary amine in the target compound contrasts with bulkier substituents (e.g., diethylamino or benzothiazolyl). This likely enhances aqueous solubility and hydrogen-bonding interactions compared to more lipophilic analogs .
  • albicans .
  • Diethylamino Group: The tertiary amine in 2-(diethylamino)-6-methylpyrimidin-4(1H)-one increases lipophilicity, favoring membrane penetration and enabling its use in pharmaceuticals like terazosin .

Spectroscopic and Crystallographic Comparisons

  • NMR Data: Compound 5 (benzothiazole analog): Protons at position 5 resonate as a singlet at δ 5.34. Ethyl group protons appear as a quartet (δ 2.32) and triplet (δ 1.05) .
  • Crystallography: describes a related compound (2-amino-6-methylpyrimidin-4(1H)-one) with N–H⋯O and π-π interactions (face-to-face distance: 3.776 Å). The aminoethyl group in the target compound may enhance hydrogen-bonding networks, improving crystal stability .

Biological Activity

2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research outcomes.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with aminoethyl and methyl groups. This structural configuration is pivotal for its biological interactions.

Biological Activities

1. Enzyme Inhibition

One of the primary areas of research on this compound is its role as an enzyme inhibitor. Studies have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes:

  • Acetylcholinesterase (AChE) : A critical enzyme involved in neurotransmission, where inhibition can enhance cholinergic signaling. The compound has shown an IC50 value of approximately 0.047 μM, indicating potent activity against AChE .
  • Glycogen Synthase Kinase 3β (GSK-3β) : Another important target in various diseases, including Alzheimer's and certain cancers. The compound exhibited an IC50 of around 3 μM against GSK-3β .

Table 1: Enzyme Inhibition Data

EnzymeIC50 (μM)
Acetylcholinesterase0.047
Glycogen Synthase Kinase 3β3.0

2. Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of compounds. In vitro assays conducted on HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines revealed that this compound displayed no significant cytotoxic effects at concentrations up to 25 μM, suggesting a favorable safety profile for further development .

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it significantly reduced cell death in SH-SY5Y cells exposed to oxidative agents, supporting its potential as a neuroprotective agent .

Case Study 2: Anticancer Potential

Another study assessed the anticancer potential of the compound against various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, with significant effects observed in colorectal cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of AChE leads to increased acetylcholine levels, enhancing synaptic transmission.
  • Inhibition of GSK-3β may contribute to neuroprotection and anti-cancer effects by modulating signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the common synthetic routes for 2-((2-Aminoethyl)amino)-6-methylpyrimidin-4(1H)-one and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via condensation reactions. For example:
  • Step 1 : React 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one with substituted amines (e.g., 4-methoxyaniline) in refluxing ethanol to form Schiff bases.
  • Step 2 : Reduce intermediates using sodium borohydride (NaBH₄) to yield target derivatives .
  • Key Reagents : Triacetoxybenzothiophenone for formylation , DMF as a solvent, and HCl for acid-catalyzed cyclization .
  • Yields : Vary between 58%–96% depending on substituents (e.g., electron-donating groups like methoxy improve yields) .

Table 1 : Example Synthesis Data

DerivativeSubstituentYieldMelting Point (°C)
4a4-OCH₃87%214–215
4e2,5-Cl₂61%250

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Identifies protons on the pyrimidinone ring (δ 6.5–7.2 ppm) and amine/amide groups (δ 2.5–3.5 ppm). Multiplicity analysis confirms substitution patterns .
  • IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) using SHELXL for refinement .
  • HRMS : Validates molecular formula (e.g., [M+H]+ peaks within 1 ppm accuracy) .

Q. How can researchers screen for potential biological activities of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Use broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Test dihydrofolate reductase (DHFR) inhibition via UV-Vis kinetics (e.g., NADPH depletion at 340 nm) .
  • Cell-Based Assays :
  • Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
  • Orthogonal Validation : Combine enzyme assays with structural analogs to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can X-ray crystallography aid in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Step 1 : Grow single crystals via vapor diffusion (e.g., ethanol/water).
  • Step 2 : Solve crystal structures using SHELXD (phasing) and SHELXL (refinement) to determine bond lengths/angles .
  • SAR Insights :
  • Substituents at position 6 (e.g., methyl) influence planarity, affecting target binding .
  • Hydrogen-bonding networks (e.g., N-H···O=C) correlate with DHFR inhibitory activity .

Q. What computational methods are suitable for modeling the interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to DHFR (PDB: 1U72).
  • Parameterize ligands with Gaussian 09 (B3LYP/6-31G*) for charge optimization .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Train regression models using substituent descriptors (e.g., Hammett σ) to predict IC₅₀ values .

Q. How to resolve contradictions in experimental data regarding the compound's bioactivity?

  • Methodological Answer :
  • Hypothesis Testing :
  • Structural Variants : Synthesize analogs (e.g., replace methyl with ethyl) to isolate substituent effects .
  • Orthogonal Assays : Compare enzyme inhibition (DHFR) with cellular cytotoxicity to rule off-target effects .
  • Data Triangulation :
  • Combine crystallography (binding pose) with kinetics (kcat/KM) to validate mechanism .
  • Use LC-MS to confirm compound stability under assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.